3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises an Fmoc group (a widely used protecting group in peptide synthesis) linked to a β-amino acid backbone, with a 2-methoxyphenyl substituent at the β-carbon. This compound is pivotal in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality and ease of removal under mild basic conditions .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQFXYSVGDAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, often referred to as Fmoc-L-3-methoxyphenylalanine, is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C25H23NO5
- Molecular Weight : 417.45 g/mol
- CAS Number : 206060-40-4
- Synonyms : Fmoc-L-3-methoxyphenylalanine, N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-(3-Methoxy)Phenylalanine
The compound exhibits biological activity primarily through its interaction with various enzymatic pathways. Its structure allows it to act as an inhibitor for certain enzymes, particularly those involved in histone deacetylation. This inhibition can affect gene expression and has implications in cancer research and treatment.
Biological Activity Overview
- Enzyme Inhibition :
- Cellular Effects :
- Anti-inflammatory Properties :
Case Studies
- Study on HDAC Inhibition :
- Cancer Cell Line Research :
Data Tables
Comparison with Similar Compounds
The structural analogs of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid differ primarily in the substituents on the phenyl ring or modifications to the amino acid backbone. Below is a detailed comparison:
Substituent Variations on the Aromatic Ring
Key Observations :
- Electron-Donating vs.
- Biological Activity : Bromophenyl and tetrafluorophenyl analogs exhibit enhanced antiviral or protein interaction inhibition due to halogen bonding or increased lipophilicity .
- Stereochemical Considerations : Enantiomers (e.g., R vs. S configurations) impact biological target specificity. For instance, (S)-configured o-tolyl derivatives show higher purity (99.76%) and stability in peptide synthesis compared to racemic mixtures .
Backbone Modifications
Key Observations :
Q & A
Q. What are the standard synthetic methodologies for preparing 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid?
The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions under controlled conditions. Key steps include:
- Amino Protection : Introducing the Fmoc group using Fmoc-Cl in a basic solvent (e.g., DMF or dichloromethane) to prevent undesired side reactions during peptide elongation .
- Side-Chain Functionalization : Incorporating the 2-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability .
- Deprotection and Purification : Removing the Fmoc group with piperidine and purifying via reverse-phase HPLC or column chromatography .
Q. How is this compound characterized to confirm structural integrity and purity?
Analytical methods include:
- NMR Spectroscopy : H and C NMR verify the presence of the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and methoxyphenyl moiety (δ 3.8 ppm for the methoxy group) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is typically achieved, with retention times calibrated against standards .
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS) confirms molecular weight alignment with theoretical values .
Q. What is the role of the Fmoc group in peptide synthesis involving this compound?
The Fmoc group serves as a temporary protecting agent for the amino group, enabling:
- Selective Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side chains .
- Stepwise Peptide Elongation : Facilitates automated solid-phase synthesis by allowing sequential coupling and deprotection cycles .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and stereochemical outcome of this compound?
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while protic solvents may hydrolyze the Fmoc group .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for aryl group introduction, with yields >75% under inert atmospheres .
- Temperature Control : Reactions are typically conducted at 0–25°C to prevent racemization of the chiral center .
Q. What are the structural and electronic implications of the 2-methoxyphenyl substituent compared to other aryl groups (e.g., fluorophenyl, naphthyl)?
- Steric Effects : The 2-methoxy group introduces ortho-substitution, increasing steric hindrance and potentially slowing coupling reactions compared to para-substituted analogs .
- Electronic Modulation : Methoxy’s electron-donating nature enhances aromatic ring reactivity in electrophilic substitutions, unlike electron-withdrawing groups (e.g., fluorine) .
| Substituent | Electronic Effect | Steric Impact | Common Applications |
|---|---|---|---|
| 2-Methoxyphenyl | Electron-donating | High | Peptide backbone modulation |
| 4-Fluorophenyl | Electron-withdrawing | Moderate | Enhanced receptor binding |
| Naphthyl | Neutral | Very High | Hydrophobic interactions |
Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?
- Reproducibility Checks : Validate protocols using identical reagents (e.g., Fmoc-Cl batch purity) and equipment (e.g., HPLC column type) .
- Computational Modeling : Density Functional Theory (DFT) can predict steric/electronic conflicts affecting reaction pathways .
- Comparative Bioassays : Test the compound alongside analogs (e.g., 3-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .
Q. What stability challenges arise during storage and handling, and how can they be mitigated?
- Moisture Sensitivity : The Fmoc group hydrolyzes in aqueous environments; store desiccated at -20°C .
- Light Sensitivity : The methoxyphenyl moiety may degrade under UV light; use amber vials for long-term storage .
- Freeze-Thaw Cycles : Lyophilize aliquots to prevent aggregation or decomposition .
Q. What mechanistic insights exist regarding this compound’s interactions with biological targets?
- Enzyme Inhibition : The methoxyphenyl group may interact with hydrophobic pockets in enzymes (e.g., kinases), as seen in analogs with similar substituents .
- Receptor Binding : Fluorine or chlorine analogs show higher affinity for G-protein-coupled receptors (GPCRs), suggesting the methoxy group’s role in modulating selectivity .
Methodological Recommendations
- Synthesis Troubleshooting : If yields drop below 50%, verify Fmoc-Cl freshness via H NMR (absence of hydrolyzed byproducts at δ 4.2–4.5 ppm) .
- Bioactivity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with target proteins .
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to confirm stereochemical assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
